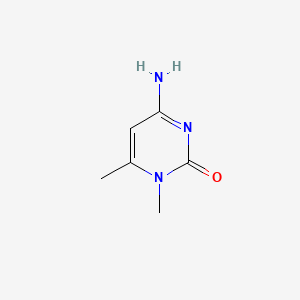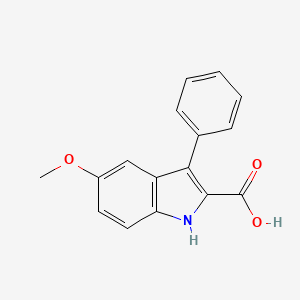![molecular formula C22H17Cl3N2O3 B14160837 2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 315245-02-4](/img/structure/B14160837.png)
2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a chromene core, a furan ring, and multiple functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of 5,5-dimethylcyclohexane-1,3-dione, malononitrile, and an aldehyde in the presence of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in ethanol at 60-65°C for 60-90 minutes . This method is advantageous due to its simplicity, high yield, and environmentally friendly conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multi-component reactions are often employed to ensure efficient and sustainable production. The use of green solvents, such as ethanol, and catalysts that minimize waste and energy consumption are key considerations in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anti-cancer, anti-inflammatory, or antiviral properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s properties can be exploited in developing new materials with specific electronic, optical, or mechanical characteristics.
Wirkmechanismus
The mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-7,7-dimethyl-5-oxo-4-(1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to the presence of the trichlorophenyl group, which can enhance its biological activity and specificity. This unique structural feature may contribute to its potential as a more effective therapeutic agent or a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
315245-02-4 |
|---|---|
Molekularformel |
C22H17Cl3N2O3 |
Molekulargewicht |
463.7 g/mol |
IUPAC-Name |
2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C22H17Cl3N2O3/c1-22(2)7-14(28)20-17(8-22)30-21(27)11(9-26)18(20)15-3-4-16(29-15)19-12(24)5-10(23)6-13(19)25/h3-6,18H,7-8,27H2,1-2H3 |
InChI-Schlüssel |
VWXGWSRTOORMKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=C(C=C(C=C4Cl)Cl)Cl)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine](/img/structure/B14160757.png)
![methyl 3-({[(3R)-4-(4-methoxyphenyl)-3-methylpiperazin-1-yl]acetyl}amino)-5-methyl-1H-indole-2-carboxylate](/img/structure/B14160764.png)
![benzyl N-[1-[2-[[4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14160772.png)
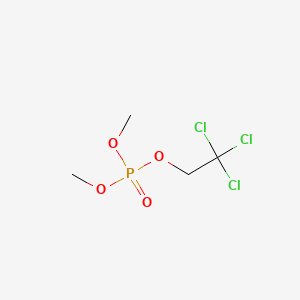
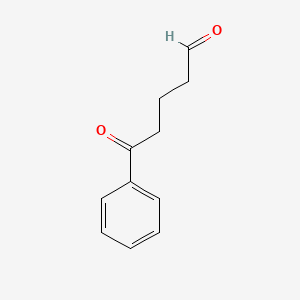
![1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14160785.png)
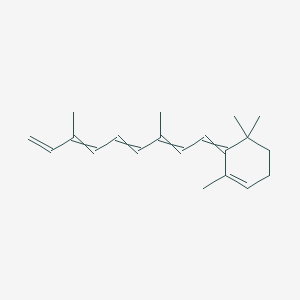

![N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid](/img/structure/B14160802.png)
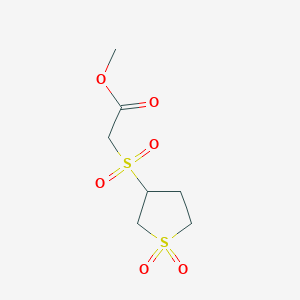
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B14160821.png)
![7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B14160836.png)
